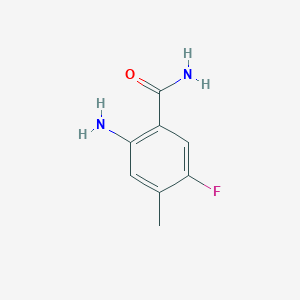
2-Amino-5-fluoro-4-methylbenzamide
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-fluoro-4-methylbenzamide typically involves the reaction of 2-fluoro-4-nitrotoluene with various reagents. One common method includes the following steps:
Oxidation: 2-fluoro-4-nitrotoluene is oxidized using potassium permanganate.
Chlorination: The resulting compound undergoes chlorination with thionyl chloride.
Amination: Methylamine is then used to introduce the amino group.
Reduction: Finally, the compound is reduced using Pd/C hydrogenation to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions
2-Amino-5-fluoro-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and amino positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted benzamides.
科学研究应用
2-Amino-5-fluoro-4-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and organic electronic materials
作用机制
The mechanism of action of 2-Amino-5-fluoro-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an androgen receptor antagonist or a kinase inhibitor, disrupting cellular signaling pathways and leading to therapeutic outcomes .
相似化合物的比较
Similar Compounds
- 4-fluoro-N-methylbenzamide
- 2-amino-5-chloro-N-methylbenzamide
- 4-Amino-N-methylbenzamide
- 3-Amino-2-methylbenzamide
- 4-Amino-N-ethylbenzamide
- 3-amino-4-chloro-N-methylbenzamide
- 4-Amino-N-isopropyl-3-methylbenzamide
Uniqueness
2-Amino-5-fluoro-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and fluoro groups on the benzamide ring enhances its reactivity and potential for diverse applications compared to its analogs .
生物活性
2-Amino-5-fluoro-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research and enzyme inhibition. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and synthesis methods.
This compound, with the molecular formula C7H8FN3O, features an amino group, a fluorine atom, and a methyl group attached to a benzene ring. These substitutions are crucial for its biological activity as they influence its interaction with various biological targets.
The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site, thereby blocking substrate access. Additionally, it may modulate receptor activity, acting as either an agonist or antagonist depending on the receptor type involved.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound through in vitro assays against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising antiproliferative effects against human cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer) with IC50 values indicating effective growth inhibition .
Enzyme Inhibition
In addition to its anticancer properties, this compound has been investigated for its potential as an enzyme inhibitor. It has demonstrated inhibitory effects on certain kinases involved in cancer progression, making it a candidate for further development as a therapeutic agent .
Case Studies
- Synthesis and Evaluation : A study conducted by Zhang et al. synthesized derivatives of benzamide including this compound and evaluated their biological activities against various cancer cell lines. The results indicated significant cytotoxicity and potential for further drug development .
- In Silico Studies : Computational modeling has been employed to predict the binding affinity of this compound to target proteins involved in tumor growth. These studies suggest that structural modifications could enhance its efficacy as an anticancer agent .
属性
IUPAC Name |
2-amino-5-fluoro-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,10H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZUHAKHLQHOJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















